Product packaging for Chromanol 293B(Cat. No.:)

Chromanol 293B

Cat. No.: B1240269
M. Wt: 324.4 g/mol
InChI Key: HVSJHHXUORMCGK-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromanol 293B is a chromanol derivative recognized in research as a potent and relatively selective inhibitor of the slow delayed rectifier potassium current (I Ks ) [2] . This current is primarily mediated by the KCNQ1 (Kv7.1) potassium channel, often in co-assembly with the KCNE1 regulatory subunit [3] . Studies show that this compound blocks I Ks in a voltage-independent manner without significantly affecting channel kinetics [3] . Its mechanism of action involves blocking the ion permeation pathway via hydrophobic interactions with residues I337 and F340 on the S6 transmembrane segment, and is stabilized by electrostatic interactions with a potassium ion in the channel's selectivity filter [5] . This compound is a valuable research tool in cardiac electrophysiology for assessing the contribution of I Ks channels to the cardiac action potential. It has been shown to inhibit I Ks in canine left ventricular myocytes with an IC 50 of approximately 1.8 µM, demonstrating selectivity over other currents like the rapid delayed rectifier (I Kr ) and L-type calcium current (I Ca-L ) at similar concentrations [2] . Beyond cardiac research, this compound has been used to investigate the role of KCNQ1 channels in insulin secretion. Research indicates that it can enhance glucose-stimulated insulin secretion (GSIS) in primary pancreatic islets and in vivo, highlighting its relevance in type 2 diabetes studies [4] . Please note that this product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4S B1240269 Chromanol 293B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m1/s1

InChI Key

HVSJHHXUORMCGK-KGLIPLIRSA-N

Isomeric SMILES

CCS(=O)(=O)N(C)[C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O

Pictograms

Irritant

Synonyms

293B cpd
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(+))-isomer
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(-))-isomer
chromanol 293B

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Chromanol 293b

Interaction with Voltage-Gated Potassium Channels

Chromanol 293B's primary mechanism of action involves its interaction with voltage-gated potassium channels, which are crucial for cellular electrical signaling in various tissues, including the heart, epithelia, and brain. nih.govwsu.edu

Selective Inhibition of the Slow Delayed Rectifier K+ Current (IKs)

This compound is recognized as a selective blocker of the slow delayed rectifier K+ current (IKs), a critical component in the repolarization phase of the cardiac action potential. medchemexpress.comoup.com The IC50 for this inhibition is reported to be in the range of 1-10 μM. medchemexpress.com This selective blockade of IKs is a key area of research for the development of Class III antiarrhythmic agents. nih.gov

The IKs current is primarily generated by the pore-forming α-subunits encoded by the KCNQ1 gene, also known as Kv7.1. nih.govwsu.edu this compound exhibits a notable specificity for these KCNQ1 subunits. nih.govnih.gov While it is a potent inhibitor of KCNQ1 channels, its effect on other closely related neuronal KCNQ subtypes, such as KCNQ2 and KCNQ3, is significantly less pronounced. nih.govresearchgate.net However, homomeric KCNQ5 channels show moderate sensitivity to this compound. researchgate.netfrontiersin.org

The functional diversity of KCNQ1 channels is greatly influenced by their co-assembly with auxiliary β-subunits from the KCNE family. researchgate.net These subunits significantly modulate the channel's biophysical properties and its sensitivity to pharmacological agents like this compound. nih.govresearchgate.net

The presence of KCNE1, which associates with KCNQ1 in the heart to form the IKs channel, increases the potency of this compound by approximately tenfold compared to KCNQ1 alone. researchgate.net When KCNQ1 co-assembles with KCNE3, found in epithelial tissues, the sensitivity to this compound is even more dramatically enhanced, by up to 100-fold. nih.govwsu.edu Similarly, the presence of KCNE2 also increases the sensitivity of KCNQ1 channels to the blocking effects of this compound. researchgate.net For instance, 10 μM of this compound inhibits only about 23% of the current from KCNQ1 alone, but this inhibition increases to approximately 81% for the KCNQ1-KCNE2 complex and 85% for the KCNQ1-KCNE3 complex. researchgate.netleibniz-fmp.de

Table 1: IC50 Values of this compound for KCNQ1 and its Complexes with KCNE Subunits

Channel Complex IC50 (μM) Fold Increase in Potency (relative to KCNQ1)
KCNQ1 65.4 ± 1.7 1
KCNQ1/KCNE1 15.1 ± 3.3 ~4.3
KCNQ1/KCNE3 0.54 ± 0.18 ~121

Data sourced from studies on Xenopus oocytes. nih.govwsu.edu

Specificity for KCNQ1 (Kv7.1) Subunits

Allosteric Modulation of KCNQ1 Channel Gating Kinetics

This compound is considered an open channel blocker, meaning it preferentially binds to the channel when it is in the open state. nih.govnih.gov Its interaction with the KCNQ1/KCNE1 channel complex alters the apparent time course of channel activation. nih.gov Specifically, repetitive and rapid stimulation of the KCNQ1/KCNE1 channel leads to a biphasic increase in current, and this compound abolishes the slow component of this increase. nih.govwsu.edu This suggests that the drug's binding is not only dependent on the channel being open but also influences the gating kinetics. The block of KCNQ1 alone and KCNQ1/KCNE3 is time-independent, whereas the block of KCNQ1/KCNE1 shows time-dependent characteristics, further highlighting the modulatory role of the KCNE1 subunit. nih.govwsu.edu

The interaction of KCNE subunits with KCNQ1 can dissociate changes in gating from changes in drug affinity. For example, a mutant KCNQ1/KCNE3 channel with a gating phenotype similar to KCNQ1/KCNE1 still retains the high-affinity binding characteristic of the wild-type KCNQ1/KCNE3 complex. nih.govwsu.edu This indicates that the KCNE subunits have an allosteric effect on the drug's binding site, independent of their influence on the channel's opening and closing kinetics. nih.gov

Differential Sensitivity across KCNQ Subtypes (e.g., KCNQ1 vs. KCNQ2)

A key feature of this compound is its differential sensitivity across the KCNQ channel family. While it potently blocks KCNQ1, it is largely insensitive to the closely related neuronal KCNQ2 and KCNQ3 channels. nih.govresearchgate.net This selectivity was instrumental in studies aimed at identifying the drug's binding site through the creation of chimeric channels combining parts of KCNQ1 and KCNQ2. nih.govresearchgate.net Homomeric KCNQ4 channels are also only slightly affected by this compound. researchgate.net In contrast, homomeric KCNQ5 channels exhibit a moderate level of inhibition by the compound. researchgate.netfrontiersin.org

Table 2: Differential Sensitivity of KCNQ Subtypes to this compound

KCNQ Subtype Sensitivity to this compound IC50 (μM)
KCNQ1 High ~1.8 - 67.0
KCNQ2 Very Low > 100
KCNQ3 Very Low > 100
KCNQ2/KCNQ3 Very Low > 100
KCNQ4 Very Low > 100
KCNQ5 Moderate ~100

IC50 values can vary based on experimental conditions and the presence of auxiliary subunits. nih.govresearchgate.netfrontiersin.orghellobio.com

Ligand Binding Site Characterization

The binding site for this compound on the KCNQ1 channel has been localized to the inner pore vestibule. nih.govresearchgate.net This region includes the lower part of the H5 selectivity filter and the S6 transmembrane segment. nih.govresearchgate.netnih.gov

Research utilizing chimeras of KCNQ1 and the insensitive KCNQ2, along with site-directed mutagenesis, has identified specific amino acid residues that are critical for the binding of this compound. nih.govresearchgate.net Single point mutations at positions Threonine 312 (T312S), Isoleucine 337 (I337V), and Phenylalanine 340 (F340Y) in the KCNQ1 subunit have been shown to dramatically reduce the channel's sensitivity to the drug. nih.govresearchgate.netnih.gov

Molecular modeling and docking studies suggest that the binding mechanism involves hydrophobic interactions between this compound and the S6 transmembrane residues Ile337 and Phe340. nih.gov Furthermore, the binding is thought to be stabilized by electrostatic interactions between the oxygen atoms of the chromanol molecule and a potassium ion located in the most internal position within the selectivity filter. nih.govresearchgate.netresearchgate.net

Table 3: Key Amino Acid Residues in KCNQ1 for this compound Binding

Residue Position Amino Acid in KCNQ1 Effect of Mutation on Sensitivity
312 Threonine (T) Dramatically lowered
337 Isoleucine (I) Dramatically lowered
340 Phenylalanine (F) Dramatically lowered

Data from mutagenesis and functional expression studies. nih.govresearchgate.net

Identification of Key Residues in H5 Selectivity Filter and S6 Transmembrane Segment

Research using chimeras of KCNQ1 and the insensitive KCNQ2 channels has pinpointed the binding site for this compound to the H5 selectivity filter and the S6 transmembrane segment of the KCNQ1 channel. nih.govresearchgate.net Specific amino acid residues within these regions are critical for the drug's inhibitory action. Site-directed mutagenesis studies have identified threonine-312 (T312) in the H5 selectivity filter, and isoleucine-337 (I337) and phenylalanine-340 (F340) in the S6 transmembrane segment as key residues. nih.govresearchgate.netbiorxiv.org Mutation of these residues to their counterparts in the insensitive KCNQ2 channel (T312S, I337V, and F340Y) resulted in a dramatic reduction in the sensitivity of the KCNQ1 channel to this compound block. nih.govresearchgate.net This suggests that the binding pocket for the inhibitor is located in the inner pore vestibule, encompassing the lower part of the selectivity filter and the S6 domain. nih.govresearchgate.net

Role of Electrostatic Interactions with Selectivity Filter Ions

The mechanism of block by this compound is proposed to involve more than just hydrophobic interactions with the channel protein. Computational modeling suggests that the oxygen atoms of this compound engage in electrostatic interactions with a potassium ion situated at the most internal position within the selectivity filter. nih.govresearchgate.net This interaction is believed to stabilize the binding of the drug within the pore, thereby contributing to the channel block. nih.govresearchgate.net

Computational Modeling and Docking Studies of Binding Interactions

Computational docking models of this compound within both open and closed conformations of the KCNQ1 channel have been developed to visualize and predict the binding interactions. nih.govresearchgate.net These models support the experimental findings, illustrating how this compound fits into the inner vestibule of the channel pore. The models predict hydrophobic interactions between the chromanol moiety of the drug and the S6 transmembrane residues, specifically Ile337 and Phe340. nih.gov Furthermore, the models corroborate the proposed electrostatic interactions between the drug's oxygen atoms and a K+ ion in the selectivity filter, providing a comprehensive picture of the binding mode. nih.govresearchgate.net

Effects on Other Ion Channels and Transporters

While this compound is a selective blocker of IKs, it also exhibits effects on other ion channels and transporters, albeit generally at higher concentrations.

Inhibition of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Current

This compound has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current (ICFTR). nih.govtocris.comcaymanchem.com In studies using Xenopus oocytes expressing human CFTR, this compound inhibited ICFTR with a half-maximal inhibitory concentration (IC50) of approximately 19 μM. medchemexpress.combioscience.co.uknih.gov Patch-clamp recordings yielded a slightly higher IC50 value of 30 μM. nih.gov The concentrations required to inhibit ICFTR are noted to be three to five times higher than those needed for the inhibition of KvLQT1/minK channels. nih.gov The mechanism of this inhibition may be linked to the phosphorylation state of the CFTR protein. nih.gov

Modulation of KATP Channels (Weak Inhibition)

This compound is characterized as a weak inhibitor of ATP-sensitive potassium (KATP) channels. medchemexpress.combioscience.co.uknih.gov This is noteworthy as it is structurally related to chromanol-type KATP channel openers like cromakalim. nih.gov Despite its structural similarities to KATP channel modulators, its primary and more potent action is on the IKs channel. acs.org

Interaction with Transient Outward Current (Ito) Channels (Kv4.3)

This compound also interacts with the channels responsible for the transient outward current (Ito), which are formed by Kv4.3 subunits. multichannelsystems.comnih.gov Studies have demonstrated that this compound can inhibit human Kv4.3 channels. multichannelsystems.com The reported IC50 value for the inhibition of hKv4.3 is 110.7 ± 4.6 μM when expressed in Xenopus oocytes, which is in general agreement with the value of 60 ± 1.5 μM obtained from CHO cells expressing Kv4.3. multichannelsystems.com The (-)-[3R,4S] enantiomer of this compound was found to be more potent than the (+)-[3S,4R] enantiomer in blocking Kv4.3. nih.gov

Inhibitory Concentrations of this compound on Various Ion Channels

Ion Channel/CurrentExpressed inIC50 (μM)Reference
IKs (KCNQ1/KCNE1)Xenopus oocytes1-10 medchemexpress.combioscience.co.uk
KCNQ1 aloneXenopus oocytes67.0 ± 1.6 nih.gov
KCNQ1/KCNE1Xenopus oocytes16.1 ± 1.8 nih.gov
KCNQ1/KCNE3Xenopus oocytes0.72 ± 0.02 nih.gov
CFTR (ICFTR)Xenopus oocytes19 medchemexpress.comnih.govtocris.com
CFTR (ICFTR)Patch-clamp30 nih.gov
Kv4.3 (Ito)Xenopus oocytes110.7 ± 4.6 multichannelsystems.com
Kv4.3 (Ito)CHO cells60 ± 1.5 multichannelsystems.com

Lack of Significant Interaction with IKr, IK1, L-type Ca2+ Current, and Na+ Current

This compound exhibits a notable selectivity for the slowly activating delayed rectifier potassium current (IKs), with minimal impact on other key cardiac ion channels at concentrations where it effectively blocks IKs. nih.govportico.orgnih.gov This selectivity is a critical aspect of its pharmacological profile.

Electrophysiological studies have consistently demonstrated that this compound has a negligible effect on the rapid component of the delayed rectifier potassium current (IKr). nih.govnih.govoup.com In guinea pig ventricular myocytes, even at a concentration of 50 µM, this compound produced only a minor inhibition of IKr. nih.gov Similarly, in canine ventricular myocytes, concentrations as high as 30 µM did not affect IKr, and a concentration of 100 µM resulted in only a slight, statistically insignificant inhibition. nih.govresearchgate.net This lack of significant IKr blockade distinguishes it from many other Class III antiarrhythmic agents. nih.gov

Furthermore, this compound does not significantly interact with the inward rectifier potassium current (IK1). nih.govportico.org Studies on guinea pig ventricular myocytes showed that IK1 was unaffected by this compound. nih.gov This finding is consistent with research on canine ventricular myocytes, where no effect on IK1 was observed at concentrations up to 30 µM. nih.govresearchgate.net

The L-type Ca2+ current (ICa,L) is also largely unaffected by this compound at concentrations that produce significant IKs blockade. nih.govportico.org In guinea pig ventricular myocytes, the L-type Ca2+ current remained unchanged in the presence of this compound. nih.gov This was also observed in canine ventricular myocytes, where concentrations up to 30 µM had no effect on the L-type Ca2+ current. nih.govresearchgate.net

Finally, the fast sodium current (INa) is not significantly inhibited by this compound. nih.govportico.org Research on guinea pig ventricular myocytes demonstrated that the sodium current was unaffected by the compound. nih.gov

While this compound is highly selective for IKs, some minor off-target effects have been noted at higher concentrations. For instance, in human ventricular myocytes, the transient outward current (Ito) was inhibited by this compound with an EC50 of 24 µM, indicating a much lower potency compared to its effect on IKs. nih.govportico.org In canine left ventricular myocytes, this compound blocked Ito with an IC50 of 38 µM. nih.govnih.gov

Table 1: Interaction of this compound with Various Ion Channels

Ion Current Species Key Findings Citations
IKr Guinea Pig Minor inhibition at 50 µM. nih.gov
Canine No effect at 30 µM; slight, insignificant inhibition at 100 µM. nih.govresearchgate.net
IK1 Guinea Pig Unaffected. nih.gov
Canine Unaffected at concentrations up to 30 µM. nih.govresearchgate.net
L-type Ca2+ Current Guinea Pig Unaffected. nih.gov
Canine Unaffected at concentrations up to 30 µM. nih.govresearchgate.net
Na+ Current Guinea Pig Unaffected. nih.gov
Ito Human Inhibited with an EC50 of 24 µM. nih.govportico.org
Canine Blocked with an IC50 of 38 µM. nih.govnih.gov

Pharmacological Characterization and Electrophysiological Effects of Chromanol 293b

Concentration-Dependent Inhibition Profiles

The inhibitory effect of Chromanol 293B on the IKs current is directly related to its concentration. oup.comnih.gov In studies using guinea pig ventricular myocytes, this compound demonstrated a potent, concentration-dependent inhibition of the IKs current elicited by depolarizing pulses. nih.govoup.com The half-maximal inhibitory concentration (IC50) for IKs block in guinea pig ventricular myocytes has been reported to be approximately 1.02 µM to 3.0 µM. oup.comnih.gov At a concentration of 50 µM, this compound can achieve nearly complete inhibition of the IKs current. nih.govoup.com

Notably, the inhibitory action of this compound is highly selective for IKs over the rapid component of the delayed rectifier current (IKr) and other cardiac ion channels. nih.govoup.com For instance, even at concentrations significantly higher than its IC50 for IKs, this compound has a negligible effect on IKr. oup.com This selectivity is a key feature of its pharmacological profile.

In zebrafish, this compound also inhibits the IKs current in a concentration-dependent manner, with a reported IC50 of 13.1 ± 5.8 μM for KCNQ1 channels and 13.4 ± 2.8 μM for KCNQ1+KCNE1 channels. biorxiv.org Complete inhibition in this model was achieved at a concentration of 300 μM. biorxiv.org

Species/Cell TypeTargetIC50 Value
Guinea Pig Ventricular MyocytesIKs1.02 µM oup.com
Guinea Pig Ventricular MyocytesIKs~3.0 µM nih.gov
ZebrafishKCNQ113.1 ± 5.8 μM biorxiv.org
ZebrafishKCNQ1+KCNE113.4 ± 2.8 μM biorxiv.org
Rat (expressed in Xenopus oocytes)IKs6.89 µM caymanchem.com
Canine Ventricular MyocytesIKs8 µmol/L ahajournals.org

Time-Dependent Blockade Mechanisms

The blockade of IKs channels by this compound exhibits time-dependent characteristics. nih.govnih.gov In the presence of this compound, the activation phase of the IKs current during a depolarizing pulse is followed by a slower decay. nih.gov Both the rate and the extent of this decay increase as the concentration of this compound increases. nih.gov This suggests that the drug preferentially binds to the open state of the channel. nih.gov

Kinetic analysis indicates that this compound acts as an open channel blocker. nih.govnih.gov A mathematical model based on multiple closed and open states of the IKs channel supports this mechanism, with a blocking rate constant that is a linear function of the drug concentration, indicating a 1:1 binding stoichiometry. nih.gov At a membrane potential of +80 mV, the blocking rate constant was determined to be 4x104 M-1s-1 and the unblocking rate was 0.2 s-1. nih.gov The block of IKs by this compound during a depolarizing voltage step progresses in a time-dependent manner, with faster time constants observed at higher concentrations. nih.gov

Stereoselective Actions of this compound Enantiomers

This compound possesses two stereogenic centers, resulting in the existence of enantiomers which exhibit different pharmacological activities. nih.govnih.gov

Differential Potency of (-)-[3R,4S] and (+)-[3S,4R] Enantiomers

Research has demonstrated a significant difference in the potency of the two enantiomers of this compound. tocris.comnih.gov The (-)-[3R,4S] enantiomer is a more potent inhibitor of the IKs current compared to the (+)-[3S,4R] enantiomer. tocris.comnih.gov Specifically, the (-)-[3R,4S] enantiomer is approximately 7-fold more potent in blocking the KCNQ1/KCNE1 channel complex, which underlies the IKs current. tocris.comnih.gov The IC50 values for the (-)-[3R,4S] and (+)-[3S,4R] enantiomers have been reported as 1.36 µM and 9.6 µM, respectively. tocris.com This stereoselectivity is also observed for the Kv1.5 channel, with the (-)-[3R,4S] enantiomer being more potent. nih.gov In contrast, the enantiomers of this compound did not show a significant difference in their effect on the hERG channel. frontiersin.org

Enantiomer-Specific Interactions with KCNQ1/KCNE1 Complexes

The stereoselective inhibition of the KCNQ1/KCNE1 complex by the enantiomers of this compound suggests specific interactions with the channel. The (-)-[3R,4S] enantiomer exhibits a time-dependent block of both IKs and homomeric KCNQ1 currents, which is indicative of a preferential open channel block mechanism. nih.gov This time-dependent block is not observed with the (+)-[3S,4R] enantiomer. nih.gov

The presence of the KCNE1 subunit in the channel complex enhances the inhibitory potency of chromanols. nih.gov The molecular basis for the block involves hydrophobic interactions with residues in the S6 transmembrane domain (specifically Ile337 and Phe340) and electrostatic interactions between the oxygen atoms of the chromanol and a potassium ion within the selectivity filter of the KCNQ1 subunit. nih.gov The KCNE1 subunit is thought to act allosterically to facilitate the binding of the drug to the KCNQ1 subunit rather than directly participating in the binding itself. oup.com

Preclinical Electrophysiological Studies in Excitable Cells (Excluding Human Clinical Data)

Effects on Cardiac Action Potential Duration in Isolated Myocytes and Tissues (e.g., guinea pig, canine, zebrafish)

In preclinical studies, this compound has been shown to prolong the action potential duration (APD) in isolated cardiac myocytes and tissues from various animal models. In guinea pig ventricular myocytes, this compound prolongs the APD to a similar fractional extent across a range of pacing frequencies. nih.govoup.com This is in contrast to IKr blockers, which typically exhibit reverse use-dependence. nih.gov

In canine ventricular myocytes, this compound also inhibits the slowly activating delayed rectifier current. tocris.com However, under baseline conditions, the block of IKs by this compound did not significantly prolong the APD in single canine ventricular myocytes. ahajournals.org The APD-prolonging effects of IKs inhibition in this model became more apparent during β-adrenergic stimulation. ahajournals.org

In zebrafish, 100 µM of this compound significantly prolonged the APD80 by 9.6 ± 0.3%. researchgate.net In rabbit ventricular muscle, however, this compound did not substantially increase the QTc interval or the APD in isolated papillary muscles. nih.gov These species-specific differences in the effect of IKs blockade on APD are attributed to variations in the density and kinetics of the IKs current. ahajournals.org

Animal ModelTissue/Cell TypeEffect on Action Potential Duration (APD)
Guinea PigVentricular MyocytesProlonged APD with a frequency-independent profile nih.govoup.com
CanineVentricular MyocytesNo significant APD prolongation at baseline; prolongation observed with β-adrenergic stimulation ahajournals.org
Zebrafish-Prolonged APD80 by 9.6 ± 0.3% at 100 µM researchgate.net
RabbitVentricular Papillary MuscleLittle effect on APD nih.gov

Impact on Repolarization Reserve in Animal Models

The concept of "repolarization reserve" refers to the capacity of the heart to maintain normal repolarization even when one of the contributing potassium currents is compromised. In animal models, this compound has been used to investigate the role of IKs in this reserve mechanism.

In guinea pig papillary muscle, the application of this compound to inhibit IKs in the presence of veratridine, which enhances the late sodium current (INaL), led to a significant increase in action potential duration (APD) and triangulation. fortunepublish.com This suggests that when the repolarization process is already challenged by an increased inward current, the blockade of IKs further compromises the repolarization reserve. fortunepublish.com Similarly, in zebrafish hearts, this compound had a more pronounced effect on APD prolongation when the rapid delayed rectifier potassium current (IKr) was blocked by E-4031, indicating that IKs plays a more critical role in repolarization when IKr is compromised. mdpi.com

However, in rabbit Langendorff-perfused hearts, this compound (10 μM) did not significantly affect the QTc interval, whereas the IKr blocker E-4031 caused a marked prolongation. nih.gov This finding suggests species-specific differences in the contribution of IKs to the repolarization reserve. Studies on canine ventricular preparations have also highlighted the role of IKs in the repolarization reserve, particularly when other repolarizing currents are diminished. nih.gov

Table 1: Effect of this compound on Repolarization Parameters in Different Animal Models This table is interactive. You can sort and filter the data.

Animal Model Preparation Experimental Condition Key Findings Reference
Guinea Pig Papillary Muscle With Veratridine (INaL enhancer) Significant increase in APD and triangulation fortunepublish.com
Zebrafish Ex vivo Heart With E-4031 (IKr blocker) Larger effect on APD prolongation mdpi.com
Rabbit Langendorff-perfused Heart - No significant effect on QTc interval nih.gov
Canine Ventricular Preparations With Dofetilide (B1670870) (IKr blocker) Potentiated APD prolongation nih.gov

Analysis of Rate-Dependent Effects on Refractoriness

The rate-dependent effects of antiarrhythmic drugs are crucial for their efficacy and safety. This compound has been shown to exhibit distinct rate-dependent properties compared to IKr blockers.

In guinea pig and human ventricular myocytes, this compound prolonged the action potential duration to a similar fractional extent at all stimulation frequencies, a characteristic that contrasts with the strong reverse use-dependence observed with the IKr blocker dofetilide. nih.govoup.comoup.com Reverse use-dependence, where the drug's effect is more pronounced at slower heart rates, can be proarrhythmic. The lack of this property with this compound suggests a potentially more favorable profile. nih.govoup.com

In the intact canine heart, this compound led to a regionally uniform increase in the effective refractory period (ERP) that was more pronounced at faster pacing rates (positive use-dependence). nih.govnih.gov This effect was observed in both normal and infarcted myocardium. nih.gov However, in the presence of β-adrenoceptor blockade with nadolol, the positive use-dependent effects on refractoriness transitioned to reverse use-dependent effects in anesthetized dogs. This suggests that the rate-dependent effects of IKs blockade are influenced by the autonomic nervous system.

Influence on Sino-Atrial Node Cell Electrophysiology

The sino-atrial (SA) node is the primary pacemaker of the heart, and its electrophysiology is critical for normal heart rhythm. Studies have investigated the impact of this compound on SA node cells.

In guinea-pig SA node cells, this compound was found to be a potent and reversible blocker of IKs. nih.gov The block was concentration-dependent, with an IC50 of 5.3 μM, and exhibited time-dependent characteristics during depolarizing voltage steps. nih.gov Interestingly, this compound effectively blocked IKs both in its basal state and during β-adrenergic stimulation with isoprenaline, although the block was slightly less potent under stimulation. nih.gov

In rabbit isolated SA node cells, a sub-maximal block of IKs with 5 μM this compound had negligible effects on the action potential characteristics under control conditions. oup.com However, after β-adrenergic stimulation with isoprenaline, the same concentration of this compound caused a depolarization of the maximum diastolic potential, a decrease in the diastolic depolarization rate, and a slowing of late action potential repolarization, ultimately leading to a prolongation of the spontaneous cycle length. oup.com This indicates that IKs plays a more significant role in SA node pacemaker activity during sympathetic stimulation. oup.com In contrast, a study on mouse SA node cells did not detect a this compound-sensitive IKs current. nih.gov

Table 2: Effects of this compound on Sino-Atrial Node Electrophysiology This table is interactive. You can sort and filter the data.

Animal Model Key Findings Reference
Guinea Pig Potent and reversible blocker of IKs, effective during β-adrenergic stimulation. nih.gov
Rabbit Negligible effect under control conditions; prolongs cycle length after isoprenaline stimulation. oup.com
Mouse No detectable this compound-sensitive IKs current. nih.gov

Comparative Analysis with Other Ion Channel Blockers in Preclinical Models

Comparing the effects of this compound with other ion channel blockers provides valuable insights into its specific mechanism of action and potential therapeutic advantages.

In guinea pig and human ventricular myocytes, a key distinction was observed between this compound and the IKr blocker dofetilide. nih.govoup.comoup.com While both prolonged the action potential duration, dofetilide exhibited strong reverse use-dependence, whereas the effect of this compound was largely frequency-independent. nih.govoup.comoup.com

In rabbit ventricular muscle, this compound and another IKs blocker, L-735,821, produced only minor changes in APD across a wide range of pacing cycle lengths. nih.gov In stark contrast, the IKr blocker E-4031 markedly lengthened the APD in a reverse frequency-dependent manner. nih.gov Similarly, in Langendorff-perfused rabbit hearts, neither this compound nor L-735,821 significantly affected the QTc interval, while E-4031 caused a substantial increase. nih.govresearchgate.net

In canine ventricular myocytes, this compound was found to be a relatively selective blocker of IKs with an IC50 of 1.8 μM. nih.gov It also blocked the transient outward current (Ito) but with a much lower potency (IC50 of 38 μM). nih.gov Importantly, at concentrations that effectively block IKs, this compound did not significantly affect IKr, the inward rectifier potassium current (IK1), or the L-type calcium current (ICa-L). nih.govnih.gov

Table 3: Comparative Effects of this compound and Other Ion Channel Blockers This table is interactive. You can sort and filter the data.

Compound Target(s) Key Differentiating Effect in Preclinical Models Animal Model(s) Reference(s)
This compound IKs (selective) Frequency-independent or positive use-dependent APD prolongation. Guinea Pig, Human, Canine nih.govoup.comoup.comnih.gov
Dofetilide IKr Strong reverse use-dependent APD prolongation. Guinea Pig, Human nih.govoup.comoup.com
E-4031 IKr Marked reverse use-dependent APD and QTc prolongation. Rabbit nih.govresearchgate.net
L-735,821 IKs Minimal effect on APD and QTc. Rabbit nih.gov

Physiological and Pathophysiological Implications in Model Systems Excluding Human Clinical Data

Role in Cardiac Repolarization in Animal Models

Chromanol 293B has been instrumental in elucidating the function of the IKs current in cardiac repolarization across several animal models. As a selective blocker of IKs, it prolongs the action potential duration (APD) in ventricular myocytes, although the extent of this effect varies significantly between species and experimental conditions. oup.comscholaris.caahajournals.org

In guinea pig ventricular myocytes, this compound is a potent and selective blocker of IKs with a 50% effective inhibitory concentration (EC50) of approximately 1.02 to 2.0 μM. oup.comahajournals.org It prolongs the APD to the same fractional extent at all pacing frequencies, which contrasts with the reverse use-dependent effects of IKr blockers. oup.com Studies have shown that it does not significantly affect other key cardiac ion currents such as IK1, IKr, ICa, or INa at concentrations effective for IKs blockade. oup.com However, at much higher concentrations (e.g., 50 μM), some inhibitory effect on the transient outward current (Ito) has been noted in human ventricular cells. oup.com

In canine models, the role of IKs and the effect of this compound are more complex. Under baseline conditions in isolated canine ventricular myocytes, IKs block with this compound does not significantly prolong the APD. ahajournals.org This is attributed to the limited activation of the IKs current within the normal voltage and time range of the action potential. ahajournals.org However, during β-adrenergic stimulation (e.g., with isoproterenol), which enhances IKs activation, this compound significantly reverses the APD shortening caused by the stimulant. ahajournals.org Furthermore, when repolarization is already compromised by blocking the IKr current, subsequent addition of this compound can further prolong the APD and increase repolarization instability. ahajournals.org In living dog heart slices, 20 μM this compound caused an 11% prolongation in the field potential duration. researchgate.net

Studies in rabbit hearts have shown that, unlike in guinea pigs, this compound does not substantially lengthen the APD in papillary muscle or the QTc interval in Langendorff-perfused hearts, despite effectively blocking the IKs current in isolated rabbit ventricular myocytes. nih.gov This suggests that the IKs current plays a less dominant role in rabbit ventricular repolarization under baseline conditions, similar to findings in dogs. nih.gov

In the zebrafish heart, an emerging model for cardiac electrophysiology, this compound was found to prolong the APD, particularly when the IKr current was concurrently blocked, suggesting that IKs acts as a "repolarization reserve" in this species, similar to its proposed role in human hearts. mdpi.com

Table 1: Effects of this compound on Cardiac Action Potential Duration (APD) in Various Animal Models

Animal ModelPreparationEffect on APDKey FindingsCitation
Guinea PigVentricular MyocytesProlongationSelectively blocks IKs, prolonging APD independent of frequency. oup.com
CanineVentricular MyocytesNo significant change at baselineProlongs APD during β-adrenergic stimulation or when IKr is blocked. ahajournals.org
RabbitPapillary MuscleNo significant changeFails to lengthen APD despite effective IKs block in isolated cells. nih.gov
ZebrafishEx vivo HeartProlongationEffect is more pronounced when IKr is blocked, suggesting a repolarization reserve role for IKs. mdpi.com

Involvement in Pancreatic Beta-Cell Function and Insulin (B600854) Secretion

The KCNQ1 channel, the molecular target of this compound, is expressed in pancreatic β-cells and has been identified as a susceptibility gene for type 2 diabetes. nih.govmdpi.comnih.gov Pharmacological inhibition of this channel with this compound has provided insights into its role in insulin secretion.

In studies using cultured primary islets from mice, this compound has been shown to significantly enhance glucose-stimulated insulin secretion (GSIS). nih.govnih.gov When islets were incubated with a high concentration of glucose (16.7 mM), the addition of this compound potentiated the release of insulin compared to vehicle-treated controls. nih.gov Importantly, the compound did not alter basal insulin secretion at low glucose concentrations (3.3 mM), indicating a specific role for the KCNQ1 channel in the glucose-stimulated pathway. nih.gov These findings in primary islets confirm previous observations in insulinoma cell lines (like INS-1) where this compound enhanced tolbutamide-induced insulin secretion. mdpi.com The proposed mechanism is that by blocking the KCNQ1 potassium channel, this compound leads to a more sustained membrane depolarization in the β-cell, thereby augmenting the influx of calcium and subsequent insulin granule exocytosis. mdpi.comdiabetesjournals.org Perifusion of wild-type mouse islets with this compound resulted in a strikingly faster and greater GSIS response compared to controls. diabetesjournals.org

Table 2: Effect of this compound on Insulin Secretion in Cultured Mouse Islets

ConditionTreatmentInsulin Secretion (% of total content)Citation
Low Glucose (3.3 mM)Vehicle (DMSO)Data Not Specified nih.gov
Low Glucose (3.3 mM)This compound (100 μM)No significant change from vehicle nih.gov
High Glucose (16.7 mM)Vehicle (DMSO)~1.5% nih.gov
High Glucose (16.7 mM)This compound (100 μM)~2.5% (Significantly enhanced) nih.gov

In addition to its direct effects on pancreatic islets, this compound has been shown to influence the incretin (B1656795) system. In vivo studies in mice demonstrated that administration of this compound increased the plasma levels of active glucagon-like peptide-1 (GLP-1) following an oral glucose challenge. nih.govnih.gov This effect is linked to the expression of KCNQ1 channels in the intestinal L-cells, which are responsible for secreting GLP-1. nih.govnih.gov By inhibiting these channels, this compound is thought to promote the depolarization of L-cells, leading to enhanced GLP-1 release. nih.gov This elevation in GLP-1 can then contribute indirectly to the potentiation of insulin secretion, providing a dual mechanism by which KCNQ1 inhibition improves glucose tolerance in animal models. nih.govmdpi.com

Modulation of Glucose-Stimulated Insulin Secretion in Cultured Islets

Investigations in Epithelial Transport Mechanisms

KCNQ1 channels are expressed in various epithelial tissues, where they play a crucial role in ion and fluid transport. This compound has been used as a tool to investigate these functions. In the colon, KCNQ1 channels are located in the basolateral membrane and are essential for cAMP-stimulated chloride secretion. atsjournals.orgpnas.org Studies in rat and rabbit colons have shown that this compound can almost completely block this forskolin-induced chloride secretion, highlighting the critical role of KCNQ1 in this process. pnas.org

Similarly, in airway epithelia, this compound inhibits the cAMP-activated basolateral K+ conductance, which is necessary for driving chloride secretion. atsjournals.org In human meibomian gland and conjunctival epithelial cells, this compound was found to inhibit a K+ current, identifying KCNQ1 as a key channel in the ocular surface epithelium. physiology.org

In the gastrointestinal tract of mice, KCNQ1 channels contribute to both secretion and absorption. Pharmacological blockade with this compound blunted forskolin-induced chloride secretion in the jejunum. pnas.org These channels are believed to help repolarize the cell membrane, which provides the necessary electrical driving force for other transport processes, such as Na+-coupled nutrient absorption. mdpi.compnas.org

Contribution to Arrhythmogenesis in Preclinical Cardiac Models

While IKs blockade is explored for antiarrhythmic potential, it also carries a risk of proarrhythmia under certain conditions. Studies using canine ventricular preparations have been pivotal in assessing the arrhythmogenic risk of this compound. In an isolated canine ventricular wedge preparation, perfusion with this compound alone homogeneously prolonged the APD across the ventricular wall without increasing the transmural dispersion of repolarization (TDR) or inducing arrhythmias like Torsade de Pointes (TdP). ahajournals.orgjacc.org

However, the situation changes dramatically in the setting of high sympathetic tone. The combined administration of this compound and the β-adrenergic agonist isoproterenol (B85558) led to a significant increase in TDR and the development of TdP. ahajournals.orgjacc.org This occurs because isoproterenol abbreviates the APD in epicardial and endocardial cells while prolonging it in M-cells, an effect exacerbated by IKs blockade. jacc.org This suggests that while IKs blockade alone may have a low arrhythmogenic risk, it can become proarrhythmic in conditions associated with elevated sympathetic activity. ahajournals.orgahajournals.org Similarly, combined blockade of IKs (with this compound) and IKr has been shown to induce afterdepolarization activity in isolated canine myocytes, indicating another potential proarrhythmic interaction. ahajournals.org

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Structural Features for IKs Blocking Activity

Initial research identified several crucial structural motifs within Chromanol 293B that are essential for its ability to block the IKs channel. This compound emerged from a screening program of KATP-channel openers, presenting as a sulfonamide analogue but without activity on the KATP target. acs.orgresearchgate.netacs.org Its selective action on IKs channels spurred further investigation into its pharmacophore.

The fundamental components for activity include:

The Chromanol Core: The rigid bicyclic chromanol framework serves as the foundational scaffold for the molecule.

The Sulfonamide Moiety: The N-methyl-ethanesulfonamide group at the 4-position is a critical determinant of the compound's blocking ability. acs.orgresearchgate.net

The 3-Hydroxy Group: The hydroxyl group on the chiral center at the C3 position of the chroman ring is a key feature.

The 4-Amino Linkage: The nitrogen atom linking the sulfonamide group to the chroman ring at the C4 position is integral to the structure.

Stereochemistry: The specific spatial arrangement of the substituents at the C3 and C4 carbons is vital for potent inhibition.

Docking studies and mutational analysis have provided a more granular understanding of the interaction between chromanol-like compounds and the KCNQ1 channel, the pore-forming subunit of the IKs channel. The binding site is located within the inner pore vestibule of the channel. researchgate.netnih.gov Key interactions are proposed to involve:

Hydrophobic interactions with residues in the S6 transmembrane domain, specifically Ile337 and Phe340. nih.gov

Electrostatic interactions between the negatively charged oxygen atoms of the sulfonamide and hydroxyl groups and a potassium ion located within the channel's selectivity filter. nih.govresearchgate.net

Mutations at specific residues like T312S, I337V, and F340Y have been shown to dramatically reduce the sensitivity of the KCNQ1 channel to chromanol block, confirming their importance as part of the binding site. researchgate.netnih.gov

Design and Synthesis of Novel Chromanol Derivatives

The identification of this compound as a selective IKs blocker provided a valuable lead structure for optimization. researchgate.net The primary strategy for developing novel derivatives involved chemical modifications at two main sites: the sulfonamide functionality and, more significantly, the aromatic ring of the chroman scaffold. acs.orgresearchgate.net

The synthesis of these new analogues often employed enantioselective methods to resolve the critical stereochemistry of the molecule. A key synthetic step is the Jacobson epoxidation of a chromene intermediate, which establishes the desired stereochemistry. This is followed by the regioselective opening of the resulting epoxide, a process that proceeds without loss of stereochemical integrity, to install the amine and hydroxyl groups with the correct spatial orientation. researchgate.net The stereochemical purity of the final compounds is often verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This synthetic approach was instrumental in creating highly potent derivatives like HMR-1556. researchgate.net

Impact of Substituent Modifications on Potency and Selectivity

Systematic modification of the this compound structure revealed that changes to the substituents on the aromatic ring and the sulfonamide group have a profound impact on the compound's potency and selectivity.

Aromatic Ring Modifications (Position 6): The greatest enhancements in blocking potency were achieved by altering the substituent at the 6-position of the chroman ring. acs.orgresearchgate.net While the parent compound, this compound, features a cyano group, research demonstrated that replacing this with larger, hydrophobic alkoxy groups led to a significant increase in activity. researchgate.netresearchgate.net For instance, derivatives with higher alkoxy substituents, such as butoxy, exhibited the highest potency. researchgate.net This culminated in the development of HMR-1556, which incorporates a 4,4,4-trifluorobutoxy side chain and shows markedly improved activity over this compound. portico.org

Table 1: Effect of 6-Position Substituent on IKs Channel Blocking Potency
CompoundSubstituent at 6-PositionReported IC₅₀
This compound-CN~1-10 µM medchemexpress.com
Analogue 8a-O(CH₂)₃CH₃ (Butoxy)50 nM researchgate.net
HMR-1556-O(CH₂)₃CF₃ (Trifluorobutoxy)~30-120 nM nih.govresearchgate.net

Sulfonamide Group Modifications: Modifications were also made to the sulfonamide group. In contrast to the aromatic ring substitutions, increasing the steric bulk of the alkyl group on the sulfonyl residue generally resulted in a decrease in inhibitory activity. researchgate.net This suggests that while the sulfonamide group is essential for the pharmacophore, there are specific size constraints for optimal interaction with the channel pore.

Table 2: Effect of Sulfonyl Substituent on IKs Channel Blocking Potency
Compound (Example)Sulfonyl Substituent (R in -SO₂-R)Relative Activity
This compound AnalogueEthylHigher Potency
This compound AnalogueBulkier Alkyl GroupsDecreased Potency researchgate.net

Selectivity: this compound demonstrates good selectivity, strongly inhibiting IKs while having little to no effect on other cardiac ion channels such as the inward rectifier K+ current, Na+ current, and L-type Ca2+ current at concentrations effective for IKs block. portico.orgnih.gov While it can inhibit the transient outward current (Ito) in human ventricular myocytes, it does so with a much lower potency (EC50 of 24 µM) compared to its action on IKs. portico.orgnih.gov Analogue development, particularly leading to HMR-1556, aimed to enhance potency while preserving this selective profile. nih.gov

Stereochemical Considerations in Analogue Design

The chromanol scaffold of 293B possesses two adjacent chiral centers at positions C3 and C4, meaning the compound can exist as different stereoisomers. SAR studies quickly established that the biological activity is highly dependent on the absolute configuration at these centers.

Research has definitively shown that the (-)-[3R,4S]-enantiomer of this compound is the more active isomer, being approximately seven times more potent in blocking the KCNQ1/minK channel complex than its (+)-[3S,4R] counterpart. tocris.comnih.gov

Table 3: Stereoselectivity of this compound Enantiomers on IKs (KvLQT1+minK) Channels
EnantiomerAbsolute ConfigurationReported IC₅₀
(-)-Chromanol 293B3R, 4S~1.36-5 µM portico.orgtocris.com
(+)-Chromanol 293B3S, 4R~9.6-39 µM portico.orgtocris.com

This stereospecificity underscores the precise, three-dimensional fit required for the drug to bind effectively within the ion channel pore. The (-)-[3R,4S] enantiomer is also selective for KCNQ1/minK over hERG channels. nih.gov

An intriguing finding from the analogue development program was that the absolute configuration for the most potent IKs blockers, such as HMR-1556 ((3R, 4S)-configuration), is opposite to that of the most potent compounds in the KATP-channel opener series from which this compound was originally derived. researchgate.net This highlights how subtle changes in a target's binding site can lead to inverted stereochemical preferences for a given chemical scaffold.

Methodological Approaches in Chromanol 293b Research

Electrophysiological Techniques

Electrophysiological studies are central to understanding how Chromanol 293B modulates the electrical activity of cells, particularly cardiomyocytes. These methods allow for the direct measurement of ion channel currents and the effects of the compound on cellular excitability.

Patch-Clamp Variations (Whole-Cell, Perforated Patch)

The patch-clamp technique is a cornerstone of this compound research, enabling the recording of ionic currents through individual channels or across the entire cell membrane.

Whole-Cell Patch-Clamp: This is the most frequently cited method in studies investigating this compound. oup.comnih.govnih.gov In this configuration, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell. This technique has been used to study the effects of this compound on various ion currents in isolated cardiomyocytes from different species, including guinea pigs, humans, and canines. oup.comnih.govnih.gov For instance, studies have utilized whole-cell patch-clamp to determine the concentration-dependent block of IKs by this compound. oup.comoup.com In these experiments, the holding potential is typically set to around -50 mV, and depolarizing pulses are applied to elicit the delayed rectifier current (IK). oup.comnih.gov The effect of this compound is then assessed by comparing the current before and after the application of the drug. oup.com

Perforated Patch-Clamp: This variation of the patch-clamp technique is employed to minimize the disruption of the intracellular environment. The patch pipette contains an antifungal or antibacterial agent (like amphotericin B or nystatin) that forms small pores in the membrane patch, allowing for electrical access without the dialysis of intracellular contents. This method has been used to study the effects of this compound on the sino-atrial node pacemaker cells. oup.com

Voltage-Clamp and Current-Clamp Recordings

Both voltage-clamp and current-clamp recordings are fundamental to characterizing the electrophysiological effects of this compound.

Voltage-Clamp Recordings: This technique maintains the cell membrane potential at a set level, allowing for the direct measurement of the ionic currents that flow across the membrane. Voltage-clamp experiments have been crucial in determining the selectivity of this compound for the IKs current over other cardiac ion currents like the rapid delayed rectifier current (IKr), the inward rectifier potassium current (IK1), the transient outward current (Ito), and the L-type calcium current (ICa-L). oup.comnih.govresearchgate.net For example, research has shown that this compound effectively blocks IKs with an IC50 of approximately 1.02 to 1.8 µM, while having minimal effects on IKr and other currents at similar concentrations. oup.comnih.govnih.gov

Current-Clamp Recordings: In this mode, the total current flowing across the membrane is controlled, and the resulting changes in membrane potential are measured. Current-clamp recordings are used to assess the impact of this compound on the action potential duration (APD). Studies have demonstrated that this compound prolongs the APD in ventricular myocytes, which is consistent with its blockade of the repolarizing IKs current. oup.comnih.gov

Multi-electrode Array (MEA) Applications

Multi-electrode arrays (MEAs) provide a platform for non-invasively recording the extracellular field potentials from a population of electrically active cells, such as cardiomyocytes. This technique allows for the assessment of drug effects on the collective electrical behavior of a cell network.

MEA technology has been utilized in conjunction with human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) to evaluate the proarrhythmic potential of various compounds, including this compound. uni.luplos.orgcapes.gov.brnih.gov In these studies, this compound was shown to prolong the field potential duration (FPD), an extracellular correlate of the action potential duration, in a concentration-dependent manner. plos.org However, unlike some other IKr blockers, this compound did not typically induce arrhythmia-like waveforms at concentrations that caused significant FPD prolongation. uni.lucapes.gov.brnih.gov This suggests a different electrophysiological profile compared to drugs that block the IKr current.

Molecular Biology Techniques

Molecular biology techniques are indispensable for dissecting the molecular determinants of this compound's interaction with its target ion channels. These methods allow researchers to study the compound's effects in controlled cellular environments and to pinpoint the specific amino acid residues involved in binding.

Heterologous Expression Systems (e.g., Xenopus Oocytes, HEK293 Cells)

Heterologous expression systems are widely used to study the function and pharmacology of specific ion channels in isolation from their native cellular environment.

Xenopus Oocytes: Xenopus laevis oocytes are a common and robust system for expressing foreign ion channels. researchgate.netnih.gov Following injection with cRNA encoding the desired channel subunits (e.g., KCNQ1 and KCNE1, which form the IKs channel), the oocytes express functional channels on their surface that can be studied using two-electrode voltage-clamp techniques. researchgate.netnih.gov This system has been instrumental in demonstrating that this compound directly blocks currents expressed by the co-assembly of KCNQ1 and minK (an accessory subunit), but not the HERG channel (which underlies IKr). oup.comnih.gov Studies using this system have also investigated how different ancillary subunits, such as KCNE1 and KCNE3, modulate the potency of this compound block. nih.gov

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are another popular mammalian cell line for heterologous expression studies. These cells are easily cultured and transfected with plasmids encoding the ion channel subunits of interest. Whole-cell patch-clamp recordings can then be performed on these transfected cells to characterize the effects of this compound. Studies in HEK293 cells have contributed to understanding the functional assembly of different KCNQ channel subunits and their pharmacology. ahajournals.org

Site-Directed Mutagenesis for Binding Site Analysis

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within an ion channel that are critical for drug binding. By systematically changing individual amino acids and then assessing the effect on drug sensitivity, researchers can map the binding pocket of a compound.

This approach has been pivotal in defining the binding site of this compound within the KCNQ1 potassium channel. researchgate.netplos.org Through a combination of domain transplantation between chromanol-sensitive KCNQ1 and insensitive KCNQ2 channels, and subsequent site-directed mutagenesis, researchers have identified key residues in the inner pore vestibule of KCNQ1 that are crucial for this compound binding. researchgate.netresearchgate.net Specifically, mutations at positions Thr312, Ile337, and Phe340 within the S6 transmembrane domain and the pore loop have been shown to dramatically reduce the blocking activity of this compound. researchgate.netplos.org These findings have been supported by molecular modeling studies that predict the docking of this compound within this region of the channel. plos.org

Chimeric Channel Construction for Domain Mapping

To pinpoint the specific domains responsible for the interaction with this compound, researchers have employed the technique of constructing chimeric ion channels. This approach involves creating hybrid channels by combining segments from a sensitive channel (like KCNQ1) and an insensitive one (like the closely related neuronal KCNQ2). researchgate.netnih.gov By systematically swapping domains between these two, scientists can identify the precise regions that confer sensitivity to the compound.

Studies utilizing KCNQ1/KCNQ2 chimeras have been instrumental in localizing the binding site of this compound. researchgate.netresearchgate.net Initial experiments with these chimeras revealed that the critical determinants for drug sensitivity are located within the pore-forming region of the KCNQ1 channel, specifically the S5/H5/S6 domain. nih.govresearchgate.net Further refinement using more targeted chimeras narrowed down the putative drug receptor to the H5 selectivity filter and the S6 transmembrane segment. researchgate.netnih.gov

Through this methodical approach, specific amino acid residues that are critical for the inhibitory action of this compound have been identified. Site-directed mutagenesis within the identified domains pinpointed several key residues. The substitution of certain amino acids in KCNQ1 with their counterparts from the insensitive KCNQ2 channel dramatically reduced the blocking effect of this compound. researchgate.netnih.gov This demonstrates the power of chimeric channel construction in mapping the molecular determinants of drug-channel interactions.

Table 1: Key Amino Acid Residues in KCNQ1 Identified via Chimeric Studies and Mutagenesis for this compound Sensitivity

Residue in KCNQ1 Corresponding Residue in KCNQ2 Effect of Mutation on this compound Inhibition Reference
Threonine (T312) Serine (S) Dramatically lowered sensitivity researchgate.net, nih.gov
Isoleucine (I337) Valine (V) Dramatically lowered sensitivity researchgate.net, nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are pivotal in elucidating the structural and dynamic aspects of this compound's interaction with its target ion channels at an atomic level. These in silico approaches complement experimental data by providing insights into binding poses, interaction energies, and the conformational changes induced by ligand binding.

Molecular Docking of this compound to Ion Channels

Molecular docking simulations have been extensively used to predict the binding orientation of this compound within the pore of the KCNQ1 channel. researchgate.netnih.gov These studies utilize homology models of the KCNQ1 channel, often based on the crystal structures of related potassium channels like Kv1.2 (for the open state) and KcsA (for the closed state). researchgate.net

The docking calculations consistently place the this compound molecule within the inner pore vestibule of the KCNQ1 channel. researchgate.netnih.gov The binding site is located just below the channel's selectivity filter. nih.govplos.org The predictions suggest that the molecule orients itself to engage in specific interactions with key residues previously identified through mutagenesis studies. nih.gov The predicted drug binding receptor involves the lower part of the selectivity filter and the S6 transmembrane domain. researchgate.netnih.gov

The docking models propose that the inhibitory action involves hydrophobic interactions with residues such as Ile337 and Phe340 on the S6 segment. researchgate.netnih.gov Furthermore, the models suggest a stabilization of the bound state through electrostatic interactions between the oxygen atoms of this compound and a potassium ion situated within the selectivity filter. researchgate.netnih.gov

Simulation of Ligand-Channel Interactions

To understand the dynamic nature of the interaction and its consequences on channel function, molecular dynamics (MD) and steered molecular dynamics (SMD) simulations have been performed. nih.govnih.gov These simulations provide a temporal dimension to the static picture offered by molecular docking.

MD simulations of the KCNQ1/KCNE1 channel complex with a bound this compound molecule help to refine the binding mode and assess the stability of the interaction over time. nih.gov These simulations have shown that upon binding, the ligand can induce conformational changes in the channel pore. nih.govnih.gov

Steered molecular dynamics (SMD) simulations have been particularly insightful for investigating how this compound affects the primary function of the channel: ion permeation. nih.govnih.gov In these simulations, an external force is applied to pull a potassium ion through the channel pore, both in the absence and presence of the bound ligand. The results show that when this compound is bound, the energy barrier for ion permeation is significantly increased, requiring a much higher force to pull the ion through. nih.govnih.gov These simulations can effectively discriminate between strong and weak blockers based on the calculated force profiles, correlating well with experimental findings. nih.gov

Synthesis and Purification Techniques for this compound and its Enantiomers

The synthesis of this compound and its derivatives has been a subject of medicinal chemistry research aimed at improving its potency and selectivity as an IKs channel blocker. acs.orgnih.gov The chromanol core structure contains two chiral centers at the C3 and C4 positions, meaning it can exist as different stereoisomers (enantiomers and diastereomers). researchgate.net

The synthesis of racemic trans-Chromanol 293B and its analogs typically starts from a substituted phenol. acs.orgsmolecule.com The process involves multiple steps to construct the chroman ring system and introduce the necessary functional groups, such as the cyano group on the aromatic ring and the N-ethylsulfonyl-N-methylamino group at the C4 position. acs.orgnih.gov

Given that the biological activity of chiral molecules often resides in a specific stereoisomer, the enantioselective synthesis and separation of this compound's enantiomers are crucial. Research has shown that the (-)-(3R,4S) enantiomer is significantly more potent in blocking the KvLQT1/minK channel complex than the (+)-(3S,4R) enantiomer. researchgate.netnih.gov The synthesis of specific enantiomers is achieved by using chiral intermediates of known absolute configuration. nih.gov

Once synthesized, the separation of the enantiomers is typically accomplished using chiral chromatography techniques. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a common method, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.govresearchgate.net The enantiomeric purity of the separated products is then verified, often by chiral HPLC or other spectroscopic methods. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms Chemical Formula
This compound trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman C₁₅H₂₀N₂O₄S
HMR-1556 (3R, 4S)-(+)-N-[-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methyl-ethanesulfonamide C₁₉H₂₈F₃NO₅S
KCNQ1 Kv7.1, KvLQT1 Not Applicable
KCNQ2 Kv7.2 Not Applicable
KCNE1 minK Not Applicable
KCNE3 MiRP2 Not Applicable
Clotrimazole C₂₂H₁₇ClN₂
Barium Ba
R-L3 Not Available
Mefenamic acid C₁₅H₁₅NO₂
Nicardipine C₂₆H₂₉N₃O₆
Verapamil C₂₇H₃₈N₂O₄
Terfenadine C₃₂H₄₁NO₂
BMS-IKS Not Available
CDP840 C₂₀H₂₁ClN₄O₄

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Binding Sites and Interaction Modes

Initial research has identified the binding site of Chromanol 293B within the inner pore vestibule of the KCNQ1 channel, which is comprised of the lower part of the selectivity filter and the S6 transmembrane domain. researchgate.netnih.gov Key residues, including T312, I337, and F340, have been shown to be critical for its inhibitory action. researchgate.netnih.gov It is proposed that the blockade involves hydrophobic interactions with Ile337 and Phe340, stabilized by electrostatic interactions between the oxygen atoms of the compound and a potassium ion in the selectivity filter. researchgate.netnih.gov

However, the complete picture of its interaction with the KCNQ1/KCNE1 channel complex is likely more nuanced. Future research should focus on:

High-Resolution Structural Studies: Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound bound to the KCNQ1/KCNE1 channel in both open and closed conformations would provide definitive atomic-level details of the binding pocket. This would validate and refine current homology models. researchgate.net

Dynamic Interaction Modeling: Computational simulations can explore the dynamic nature of the drug-receptor interaction, including the precise influence of the KCNE1 subunit on the binding site and the state-dependent binding characteristics of the compound. researchgate.net

Investigating Allosteric Modulation: While KCNE1 is known to enhance the blocking effect of this compound, the exact allosteric mechanisms are not fully understood. nih.govoup.com Further studies are needed to determine how KCNE1 binding alters the conformation of the KCNQ1 pore to increase the affinity for this compound.

Exploring Broader Pharmacological Spectrum and Off-Target Effects in Diverse Biological Systems

While this compound is considered a selective IKs blocker, its effects on other ion channels and biological systems warrant further investigation. medchemexpress.comoup.com

Known off-target effects include:

Inhibition of the CFTR chloride current with an IC50 of 19 μM. medchemexpress.com

Inhibition of the transient outward current (Ito) in human ventricular myocytes with an EC50 of 24 μM. nih.gov

Future research in this area should include:

Comprehensive Channel Profiling: Systematic screening of this compound against a broad panel of ion channels, receptors, and enzymes is necessary to create a complete selectivity profile.

Investigating Non-Cardiac Tissues: The expression of KCNQ1 is not limited to the heart. For instance, KCNQ1 is present in human sperm and its inhibition by this compound has been shown to affect sperm motility, the acrosome reaction, and ion homeostasis. frontiersin.orgfrontiersin.org Research into the effects of this compound in other tissues where KCNQ1 is expressed, such as the kidney and inner ear, could reveal novel physiological roles and potential side effects. researchgate.netresearchgate.net

Species-Specific Differences: The effects of this compound can vary between species. mdpi.comnih.gov For example, its impact on the action potential duration in zebrafish hearts differs from that in mammalian hearts. mdpi.comnih.gov Further comparative studies are needed to understand these differences, which is crucial for the translation of preclinical findings.

Development of Next-Generation IKs Modulators based on the Chromanol Scaffold

This compound has served as a lead compound for the development of more potent and selective IKs inhibitors. acs.orgnih.govacs.org Structure-activity relationship (SAR) studies have shown that modifications to the aromatic ring and the sulfonamide group can significantly impact activity. acs.orgnih.govacs.org For instance, alkoxy substitutions at the 6-position of the chromanol ring have been found to greatly increase potency. acs.orgnih.govacs.org

Future directions for drug development include:

Rational Drug Design: Utilizing the growing understanding of the this compound binding site, computational methods can be employed to design novel analogs with improved affinity, selectivity, and pharmacokinetic properties. acs.org

Stereospecific Synthesis and Evaluation: The enantiomers of this compound exhibit different potencies. researchgate.net Future work should continue to focus on the synthesis and evaluation of enantiomerically pure compounds to optimize therapeutic effects and minimize potential off-target activities.

Developing Activators: While the focus has been on blockers, the chromanol scaffold could potentially be modified to create activators of the IKs channel, which may have therapeutic applications in conditions like Long QT Syndrome. nih.gov

Integration of Multi-Omics Data in Understanding its Biological Impact

To gain a holistic understanding of the biological consequences of IKs blockade by this compound, future research should integrate data from various "omics" technologies. nih.govazolifesciences.commdpi.comfrontiersin.orgresearchgate.net This systems biology approach can reveal complex molecular networks and pathways affected by the compound. nih.gov

Key areas for multi-omics integration include:

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can identify downstream signaling pathways and compensatory mechanisms.

Proteomics: Investigating alterations in protein expression and post-translational modifications can provide insights into the functional changes occurring at the cellular level.

Metabolomics: Studying the impact on cellular metabolism can uncover unexpected metabolic reprogramming induced by IKs inhibition.

Integrated Network Analysis: Combining these datasets will allow for the construction of comprehensive models of the cellular response to this compound, potentially identifying novel biomarkers of drug efficacy and toxicity. azolifesciences.commdpi.com

Advanced Preclinical Models for Mechanistic Insight (Excluding Human Clinical Trials)

To better understand the mechanisms of action and potential therapeutic applications of this compound and its analogs, advanced preclinical models are essential.

Future research should utilize:

Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs): These cells, derived from patients with specific genetic backgrounds or engineered with particular mutations, offer a powerful "disease-in-a-dish" platform to study the effects of IKs modulators in a human-relevant context. oup.com

Animal Models of Cardiac Arrhythmias: Utilizing established animal models of conditions like Long QT Syndrome and atrial fibrillation will be crucial for evaluating the antiarrhythmic potential of next-generation chromanol-based compounds. jacc.orgjacc.orgahajournals.org For example, the zebrafish heart has been proposed as a model for studying drug-induced long QT syndrome. mdpi.comnih.gov

Ex Vivo Perfused Heart Preparations: Models such as the Langendorff-perfused heart allow for the detailed study of electrophysiological effects in an intact organ, providing a bridge between single-cell studies and in vivo experiments. jacc.orgdovepress.com

Computational Modeling and Simulation: In silico models of cardiac cellular electrophysiology and tissue-level conduction can be used to simulate the effects of IKs blockade and predict the pro- or anti-arrhythmic consequences of novel compounds. nih.gov

By pursuing these future research directions, the scientific community can build upon the foundational knowledge of this compound to not only deepen our understanding of cardiac electrophysiology but also to pave the way for the development of safer and more effective treatments for cardiac arrhythmias.

Q & A

What is the primary mechanism of action of Chromanol 293B in cardiac electrophysiology studies?

This compound is a selective inhibitor of the slow delayed rectifier potassium current (IKsI_{\text{Ks}}), which is mediated by the KCNQ1/KCNE1 channel complex. Its potency is demonstrated by an IC50 of 2.8 ± 0.9 μM in CHO cells expressing KCNQ1/KCNE1, as determined via automated patch-clamp systems . This specificity makes it a critical tool for dissecting IKsI_{\text{Ks}} contributions to cardiac repolarization and arrhythmia mechanisms. Unlike IKrI_{\text{Kr}} blockers (e.g., E-4031), this compound does not exhibit reverse use-dependent effects on action potential duration (APD) in human iPSC-derived cardiomyocytes .

How does this compound influence protein tyrosine phosphorylation in sperm capacitation?

In human sperm studies, this compound (20–100 μM) significantly enhances protein tyrosine phosphorylation during capacitation. Western blot and immunofluorescence analyses show dose-dependent increases in phosphorylation levels, with 100 μM causing a >3-fold rise compared to controls. This effect is linked to KCNQ1 channel inhibition, which modulates intracellular ion homeostasis and signaling pathways critical for sperm motility . Methodologically, DMSO controls are essential to account for solvent-induced artifacts.

What experimental considerations are required when studying this compound's effects on insulin secretion?

This compound inhibits KCNQ1 channels in pancreatic β-cells (e.g., INS-1 cells), leading to membrane depolarization and increased insulin secretion. Researchers must validate KCNQ1 expression in their cell models via RT-PCR or immunoblotting. Dose-response curves (typically 1–30 μM) should be paired with glucose-stimulation protocols to contextualize its effects. Contradictory findings may arise from cell-type-specific KCNQ1 isoforms or off-target effects on other ion channels .

How do gender differences impact this compound's effects on cardiac action potential dynamics?

In beagle dog Purkinje fibers, this compound (10 μM) combined with β-adrenergic stimulation (isoproterenol) reveals sex-specific APD adaptations. Female fibers exhibit greater APD prolongation at low pacing rates (0.2 Hz), which is reversed by this compound. This highlights the need for gender-balanced experimental designs and pacing rate controls in cardiac studies .

What methodological challenges arise when attributing this compound's effects to IKs blockade?

While this compound is selective for IKsI_{\text{Ks}}, off-target effects on transient outward potassium current (ItoI_{\text{to}}) and gastric acid secretion pathways have been reported. To isolate IKsI_{\text{Ks}}-specific effects, researchers use HMR 1556 (a co-blocker) or validate findings in KCNQ1 knockout models . Additionally, solvent controls (e.g., DMSO) are critical, as high concentrations may nonspecifically modulate phosphorylation pathways .

How does this compound interact with β-adrenergic signaling in cardiac tissues?

This compound attenuates β-adrenoceptor-mediated APD shortening in Purkinje fibers. At 10 μM, it reverses isoproterenol-induced rate adaptation disparities between male and female tissues, suggesting IKsI_{\text{Ks}} modulates sex-dependent responses to sympathetic stimulation. Experimental protocols should include "within-rate" and "across-rate" pacing analyses to capture these dynamics .

What are the solubility and storage recommendations for this compound?

This compound is soluble in DMSO and DMF (30 mg/mL) but poorly in ethanol (2 mg/mL). For stable stock solutions, store aliquots at room temperature, avoiding freeze-thaw cycles. Heating to 37°C with sonication improves solubility. Batch-to-batch variability should be assessed via HPLC (>98% purity criteria) .

How does this compound affect force generation in engineered heart tissues?

At 100 μM, this compound induces transient force reduction in multi-well engineered heart tissues, likely due to IKsI_{\text{Ks}} inhibition altering calcium handling. Force recovery after washout suggests reversible effects. Researchers should pair force measurements with simultaneous electrophysiological recordings to correlate mechanical and electrical changes .

Why do this compound's effects vary between gastric acid secretion and cardiac models?

In gastric parietal cells, this compound inhibits acid secretion via KCNQ1, but knockout mice studies suggest additional targets. Contrastingly, in cardiomyocytes, its effects are predominantly IKsI_{\text{Ks}}-mediated. Tissue-specific channel isoforms or auxiliary subunits (e.g., KCNE1 in the heart) may explain these disparities .

How can researchers reconcile contradictory findings on this compound's APD effects?

Discrepancies arise from model systems (e.g., iPSC-derived cardiomyocytes vs. Purkinje fibers), species differences (human vs. canine), and pacing protocols. For example, this compound prolongs APD in canine ventricular preparations but shows weaker effects in human cells. Standardizing stimulation rates and validating IKsI_{\text{Ks}} expression levels across models can improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.